molecular formula C21H17N3S B14495825 N,5,6-Triphenyl-6H-1,3,4-thiadiazin-2-amine CAS No. 63633-60-3

N,5,6-Triphenyl-6H-1,3,4-thiadiazin-2-amine

Cat. No.: B14495825
CAS No.: 63633-60-3
M. Wt: 343.4 g/mol
InChI Key: XQCZCFJIPMBZNH-UHFFFAOYSA-N
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Description

N,5,6-Triphenyl-6H-1,3,4-thiadiazin-2-amine is a chemical compound belonging to the class of thiadiazines Thiadiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5,6-Triphenyl-6H-1,3,4-thiadiazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thiadiazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,5,6-Triphenyl-6H-1,3,4-thiadiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form, such as a thiadiazolidine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N,5,6-Triphenyl-6H-1,3,4-thiadiazin-2-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Its structural features may allow it to interact with specific biological targets, making it a potential lead compound for therapeutic development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N,5,6-Triphenyl-6H-1,3,4-thiadiazin-2-amine exerts its effects is not fully understood. its structure suggests that it may interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The phenyl groups and the thiadiazine ring can engage in these interactions, potentially affecting various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-6H-1,3,4-thiadiazin-2-amine: This compound is similar but has only one phenyl group attached to the thiadiazine ring.

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazines:

Uniqueness

N,5,6-Triphenyl-6H-1,3,4-thiadiazin-2-amine is unique due to the presence of three phenyl groups, which significantly influence its chemical reactivity and potential applications. This structural feature distinguishes it from other thiadiazines and contributes to its versatility in various scientific research fields.

Properties

CAS No.

63633-60-3

Molecular Formula

C21H17N3S

Molecular Weight

343.4 g/mol

IUPAC Name

N,5,6-triphenyl-3,6-dihydro-1,3,4-thiadiazin-2-imine

InChI

InChI=1S/C21H17N3S/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)25-21(24-23-19)22-18-14-8-3-9-15-18/h1-15,20H,(H,22,24)

InChI Key

XQCZCFJIPMBZNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=NNC(=NC3=CC=CC=C3)S2)C4=CC=CC=C4

Origin of Product

United States

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